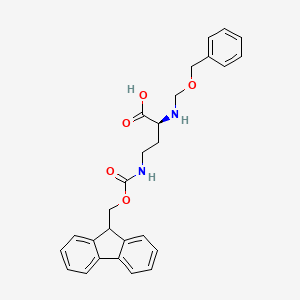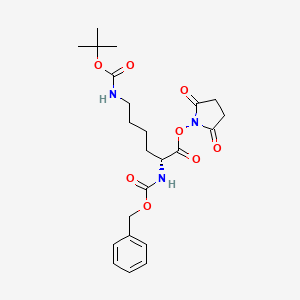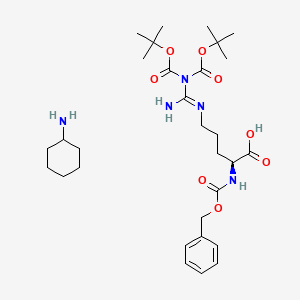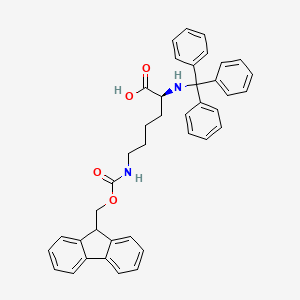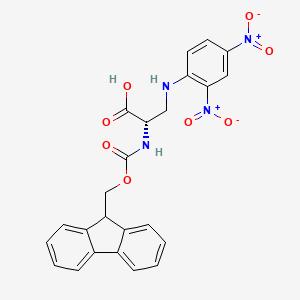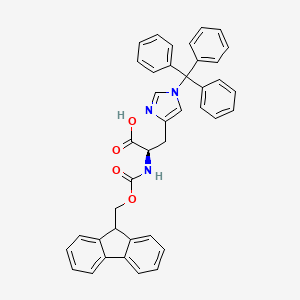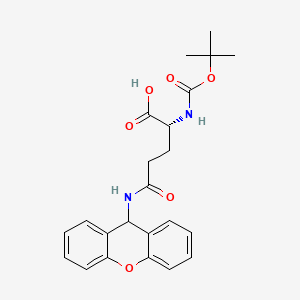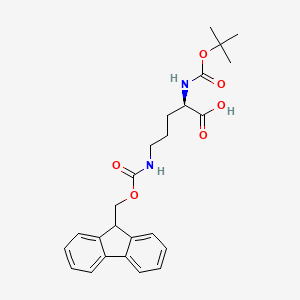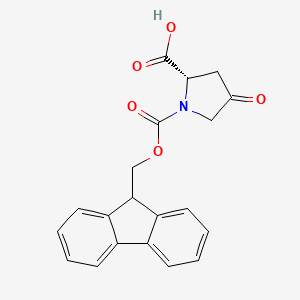
Fmoc-L-Pro(4-Keto)-OH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fmoc-L-Pro(4-Keto)-OH is a chemical compound that has gained significant attention in the scientific community due to its wide range of applications in various fields. This compound is a derivative of proline, which is a non-essential amino acid that plays a crucial role in protein synthesis. Fmoc-L-Pro(4-Keto)-OH is a versatile molecule that has been used in the synthesis of peptides, peptidomimetics, and other organic compounds. In
Wissenschaftliche Forschungsanwendungen
HIV Protease Inhibition : Tran et al. (1997) synthesized N-Fmoc-4-fluoro-L-proline methyl ester for use in peptide synthesis. This compound was used to prepare several fluoropeptides, including Fmoc-Phe-Pro(F)-OMe, analogous to a structural HIV protein segment. However, these fluoropeptides did not display anti-HIV activity (Tran et al., 1997).
Antibacterial and Anti-inflammatory Applications : Schnaider et al. (2019) discussed the utilization of fluorenylmethyloxycarbonyl (Fmoc)-decorated self-assembling building blocks, such as Fmoc-pentafluoro-l-phenylalanine-OH, for antibacterial and anti-inflammatory purposes. These nanoassemblies inhibited bacterial growth and were non-toxic to mammalian cell lines (Schnaider et al., 2019).
Supramolecular Gels for Antimicrobial Activity : Croitoriu et al. (2021) reported on supramolecular hydrogels based on Fmoc-functionalized amino acids, like FMOC-Lys(FMOC)-OH, used in the biomedical field for their biocompatible and biodegradable properties. These hydrogels, when combined with silver mixtures, exhibited enhanced antimicrobial activity (Croitoriu et al., 2021).
HIV-1 Protease Inhibitors : Strom et al. (2015) synthesized a series of fullerene amino acid derived peptides, including Fmoc‐Phe(4‐aza‐C60)‐OH, as potential inhibitors of HIV-1 protease. These amino acids were found to be a good base structure in the design of protease inhibitors (Strom et al., 2015).
Smart Hydrogels for Nanocluster Stabilization : Roy and Banerjee (2011) utilized N-terminally Fmoc protected amino acid, Fmoc-Phe-OH, to create hydrogels that stabilized fluorescent silver nanoclusters. These nanoclusters exhibited unique fluorescent properties and were stable for up to four months (Roy & Banerjee, 2011).
Semisynthetic Insulin Analogs : Žáková et al. (2007) presented the synthesis of Fmoc‐Lys(Pac)‐OH and its use in preparing novel insulin analogs. These analogs demonstrated varying binding affinities to insulin receptors, indicating potential applications in diabetes treatment (Žáková et al., 2007).
Hydrogelation of Fluorinated Derivatives : Ryan et al. (2011) explored the effect of side chain functionalization on the self-assembly and hydrogelation of Fmoc-protected aromatic amino acids derived from phenylalanine. They investigated how different C-terminal modifications influence the properties of the resulting hydrogels (Ryan et al., 2011).
Eigenschaften
IUPAC Name |
(2S)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4-oxopyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO5/c22-12-9-18(19(23)24)21(10-12)20(25)26-11-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,17-18H,9-11H2,(H,23,24)/t18-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDDIUNABQLYFNA-SFHVURJKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(CC1=O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](N(CC1=O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-L-Pro(4-Keto)-OH | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

